molecular formula C14H16N2O4 B2691976 2,3-dimethoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide CAS No. 2034245-38-8

2,3-dimethoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide

Cat. No.: B2691976
CAS No.: 2034245-38-8
M. Wt: 276.292
InChI Key: CVJZFQQZFIYCSS-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide is an organic compound with the molecular formula C13H14N2O4. This compound is part of the benzamide class, which is known for its diverse applications in various fields such as medicine, biology, and chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide typically involves the reaction of 2,3-dimethoxybenzoic acid with an amine derivative. The reaction is carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOCH3) for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a quinone derivative, while reduction may produce a corresponding amine.

Scientific Research Applications

2,3-Dimethoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may influence oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dimethoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzamide core with an oxazole ring makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2,3-dimethoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-9-10(8-16-20-9)7-15-14(17)11-5-4-6-12(18-2)13(11)19-3/h4-6,8H,7H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVJZFQQZFIYCSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CNC(=O)C2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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